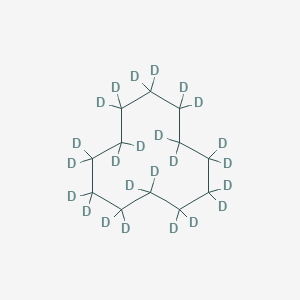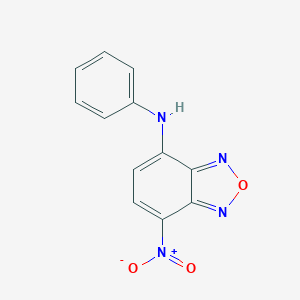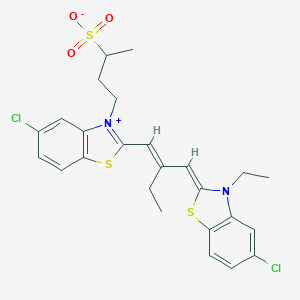
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium, also known as MitoSOX Red, is a fluorescent dye commonly used in scientific research to detect the production of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, and have been implicated in a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red is taken up by cells and is rapidly oxidized by ROS to form a highly fluorescent product. The fluorescence of the product is proportional to the amount of ROS present in the cell, allowing researchers to quantify ROS production in real-time. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red is highly selective for mitochondrial ROS, making it an ideal tool for studying the role of mitochondrial dysfunction in disease.
Biochemische Und Physiologische Effekte
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has been shown to have minimal toxicity in cells and tissues, making it a safe and reliable tool for studying ROS production. It has been used to study the effects of oxidative stress on cellular function, and has been shown to be an effective tool for detecting changes in mitochondrial function. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has also been used to study the effects of antioxidants on ROS production, and has been shown to be a valuable tool for evaluating the efficacy of antioxidant therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red is its high selectivity for mitochondrial ROS, making it an ideal tool for studying the role of mitochondrial dysfunction in disease. It is also highly sensitive, allowing researchers to detect even small changes in ROS production. However, 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has some limitations, including its potential for photobleaching and its sensitivity to changes in pH. Researchers must take these limitations into account when designing experiments using 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red.
Zukünftige Richtungen
There are many potential future directions for research using 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red. One area of interest is the role of mitochondrial dysfunction in aging and age-related diseases. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red could be used to study the effects of aging on mitochondrial function and ROS production, and could potentially be used to identify new therapeutic targets for age-related diseases. Another area of interest is the development of new antioxidant therapies for the treatment of diseases associated with oxidative stress. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red could be used to evaluate the efficacy of these therapies and to identify new compounds with antioxidant properties. Finally, 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red could be used in combination with other fluorescent dyes to study the complex interactions between ROS and other cellular components.
Synthesemethoden
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The final product is a red powder that is highly soluble in water and can be easily stored and transported.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has been widely used in scientific research to study the role of ROS in various biological processes. It is commonly used to detect ROS production in cells and tissues, and has been used to study the effects of oxidative stress on cellular function. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has been used in a wide range of research areas, including cancer biology, neurobiology, and cardiovascular research.
Eigenschaften
CAS-Nummer |
18426-55-6 |
|---|---|
Produktname |
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium |
Molekularformel |
C25H26Cl2N2O3S3 |
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
4-[5-chloro-2-[2-[(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-2-sulfonate |
InChI |
InChI=1S/C25H26Cl2N2O3S3/c1-4-17(12-24-28(5-2)20-14-18(26)6-8-22(20)33-24)13-25-29(11-10-16(3)35(30,31)32)21-15-19(27)7-9-23(21)34-25/h6-9,12-16H,4-5,10-11H2,1-3H3 |
InChI-Schlüssel |
JUASOEGJZZHZCQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(C)S(=O)(=O)[O-])/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CC |
SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(C)S(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)Cl)CC |
Kanonische SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(C)S(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)Cl)CC |
Andere CAS-Nummern |
18426-55-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)

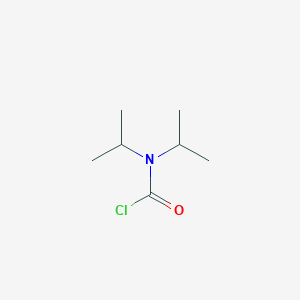
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
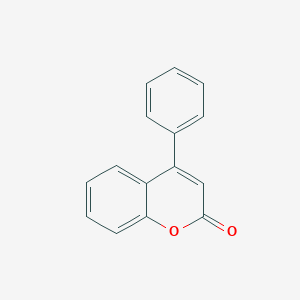

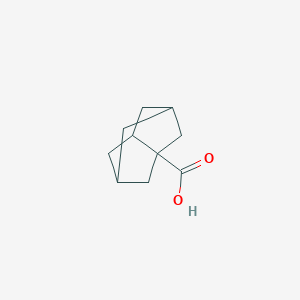
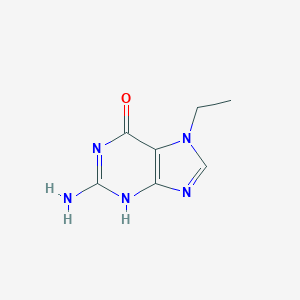
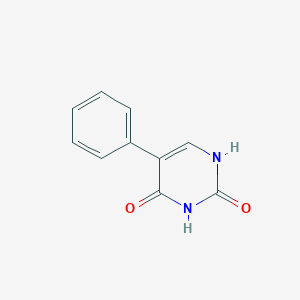
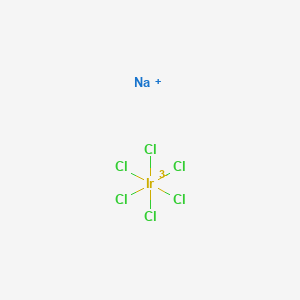
![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)
